1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiadiazole core, a sulfonyl group, a furan ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Furan Ring: This step involves the formation of a carbon-nitrogen bond between the furan ring and the benzothiadiazole core, often using coupling reagents like EDCI or DCC.
Formation of the Piperidine Carboxamide Moiety: This can be achieved through amidation reactions, where the carboxylic acid derivative of piperidine reacts with an amine or ammonia source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The benzothiadiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides or thiols.
Scientific Research Applications
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzothiadiazole core is known to interact with various biological targets, while the sulfonyl and furan groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzoic acid: This compound shares the benzothiadiazole core but differs in its functional groups, which can lead to different chemical properties and applications.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: This compound is a precursor in the synthesis of sulfonyl derivatives and has different reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the furan ring and piperidine carboxamide moiety distinguishes it from other benzothiadiazole derivatives, making it a versatile compound for various research fields.
Properties
Molecular Formula |
C17H18N4O4S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18N4O4S2/c22-17(18-11-13-3-2-10-25-13)12-6-8-21(9-7-12)27(23,24)15-5-1-4-14-16(15)20-26-19-14/h1-5,10,12H,6-9,11H2,(H,18,22) |
InChI Key |
QLHIEEJWQVNHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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